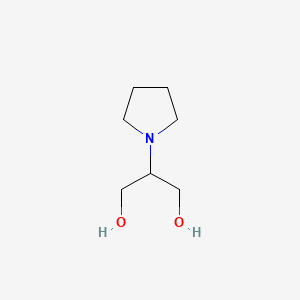

2-(Pyrrolidin-1-yl)propane-1,3-diol

Description

Contextualization of Pyrrolidine-Containing Diols in Chemical Research

The pyrrolidine (B122466) ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and synthetic compounds with significant biological activity. Its incorporation into molecules often imparts favorable pharmacokinetic properties. When combined with a diol functionality, particularly a 1,3-diol, the resulting pyrrolidine-containing diol emerges as a versatile building block in organic synthesis. These compounds can serve as chiral ligands, synthons for more complex molecules, and scaffolds for creating diverse chemical libraries. The chemical flexibility of the pyrrolidine nucleus allows for a wide range of structural modifications, which can significantly influence the therapeutic effectiveness of derivative compounds bohrium.com. The synthesis of pyrrolidines can be achieved through various methods, including iridium-catalyzed N-heterocyclization of primary amines with diols organic-chemistry.org.

Significance of 1,3-Diols as Scaffolds in Organic Synthesis and Medicinal Chemistry

The 1,3-diol moiety is a fundamental structural unit in numerous natural products, including polyketides, which exhibit a wide spectrum of biological activities. This functional group is also present in several commercially available drugs. In the realm of organic synthesis, 1,3-diols are highly valued as scaffolds for the construction of complex molecules. Their stereochemistry can be precisely controlled, and the two hydroxyl groups provide convenient handles for further functionalization. This allows for the creation of spatially diverse libraries of compounds, a crucial aspect of modern drug discovery. The ability to transform the 1,3-diol motif into other functional groups further enhances its utility as a versatile synthetic intermediate.

Overview of Academic Research Directions for 2-(Pyrrolidin-1-yl)propane-1,3-diol

While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural similarity to other well-studied compounds provides insights into its potential research applications. Academic interest in this compound and its analogs is likely to be centered on several key areas:

Asymmetric Catalysis: Pyrrolidine-based structures are renowned for their use as chiral auxiliaries and ligands in asymmetric reactions. For instance, N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol has been successfully employed as a chiral auxiliary in stereoselective aldol (B89426) reactions rsc.org. This suggests that this compound, particularly in its chiral forms, could be investigated as a ligand for metal-catalyzed asymmetric transformations.

Medicinal Chemistry: The combination of the pyrrolidine ring and a diol functional group is a feature of molecules with potential therapeutic applications. For example, pyrrolidine analogs of GZ-793A, which are N-propane-1,2(R)-diol substituted pyrrolidines, have been synthesized and evaluated as potent inhibitors of the vesicular monoamine transporter-2 (VMAT2), a target relevant to neurological disorders nih.gov. This points towards the potential for this compound to serve as a scaffold for the development of novel therapeutic agents.

Materials Science: Pyrrolidine-based catalysts are utilized in the production of polyurethane foams google.com. The diol functionality in this compound could potentially be incorporated into polymer backbones, making it a candidate for the development of new functional materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c9-5-7(6-10)8-3-1-2-4-8/h7,9-10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFIMWGZWCJZEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78531-50-7 | |

| Record name | 2-(pyrrolidin-1-yl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Pyrrolidin 1 Yl Propane 1,3 Diol and Its Derivatives

General Synthetic Routes

General synthetic strategies for 2-(Pyrrolidin-1-yl)propane-1,3-diol can be broadly categorized into conventional organic synthesis approaches and methods that focus on the specific construction of the pyrrolidine (B122466) ring and functionalization of the diol side chain.

Conventional Organic Synthesis Approaches

Conventional methods for the synthesis of 2-substituted pyrrolidines often involve the cyclization of acyclic precursors. One plausible route to this compound could involve starting with 2-aminopropane-1,3-diol (serinol), a readily available chiral building block. The pyrrolidine ring can then be constructed by reacting serinol with a suitable C4 dielectrophile, such as 1,4-dibromobutane, in a double N-alkylation reaction. The hydroxyl groups of serinol would likely require protection prior to this cyclization step to prevent side reactions.

Another conventional approach is the reductive amination of a 1,4-dicarbonyl compound with an appropriate amine. In this context, a protected form of 2-aminopropane-1,3-diol could be reacted with a 1,4-dicarbonyl compound, followed by reduction to yield the desired pyrrolidine derivative. The efficiency of such methods is well-established for the synthesis of various N-aryl-substituted pyrrolidines from diketones and anilines via iridium-catalyzed transfer hydrogenation nih.gov.

Strategies for Pyrrolidine Ring Construction and Propane-1,3-diol Functionalization

More targeted strategies focus on either building the pyrrolidine ring onto a pre-functionalized propane-1,3-diol backbone or attaching the diol side chain to a pre-existing pyrrolidine ring.

Pyrrolidine Ring Construction:

The Paal-Knorr synthesis, a classic method for forming five-membered heterocyclic rings, offers a potential route. This would involve the condensation of a primary amine, in this case, a protected 2-aminopropane-1,3-diol, with a 1,4-dicarbonyl compound. This method has been utilized for the synthesis of pyrrole (B145914) derivatives from serinol, which could potentially be reduced to the corresponding pyrrolidine researchgate.net.

Modern approaches to pyrrolidine ring construction that could be adapted include multicomponent reactions (MCRs). MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering advantages in terms of atom economy and operational simplicity nih.gov. An asymmetric multicomponent reaction could potentially assemble the chiral pyrrolidine ring with the desired side chain in a stereocontrolled manner nih.gov.

Propane-1,3-diol Functionalization:

Functionalization of a pre-formed pyrrolidine ring represents another key strategy. For instance, N-alkylation of pyrrolidine with a suitable electrophile derived from a protected 2-halopropane-1,3-diol could furnish the target compound. Alternatively, functionalization at the C2 position of a pyrrolidine derivative, such as proline or a pyroglutamic acid derivative, can be a powerful method. These chiral pool starting materials provide inherent stereocontrol at the C2 position mdpi.comnih.gov. For example, a protected proline derivative could be reduced to the corresponding prolinol, which then serves as a precursor for further elaboration of the side chain to introduce the diol functionality.

Stereoselective and Asymmetric Synthesis

Achieving stereocontrol is a critical aspect of synthesizing this compound, which contains a stereocenter at the C2 position of the pyrrolidine ring.

Enantioselective Pathways for Chiral this compound

Enantioselective synthesis of chiral 2-substituted pyrrolidines can be achieved through various catalytic asymmetric methods. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidine-based compounds unibo.itrsc.org. Proline and its derivatives are often used as chiral catalysts to promote asymmetric transformations that can lead to the formation of chiral pyrrolidine rings. For instance, the asymmetric Michael addition of aldehydes to nitroolefins, catalyzed by chiral pyrrolidine-based organocatalysts, can produce intermediates that are precursors to functionalized pyrrolidines with high enantioselectivity beilstein-journals.org.

Another powerful strategy is the use of transaminases in biocatalytic approaches. Transaminases can catalyze the stereoselective amination of keto-precursors, which can then undergo spontaneous cyclization to form chiral 2-substituted pyrrolidines with high enantiomeric excess. This has been demonstrated for the synthesis of various 2-substituted pyrrolidines and piperidines from ω-chloroketones.

Diastereoselective Synthesis of this compound Derivatives

When synthesizing derivatives of this compound with additional stereocenters, controlling the diastereoselectivity becomes crucial. Diastereoselective synthesis can be achieved by employing substrate control, where the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. For example, starting from a chiral precursor like (R)-glyceraldehyde, it is possible to synthesize chiral pyrrolidines with a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position, which is a protected form of a glycerol (B35011) side chain beilstein-journals.orgnih.gov.

Catalytic methods can also be employed to achieve high diastereoselectivity. For instance, highly diastereoselective syntheses of polysubstituted pyrrolidines have been developed using organocatalytic dynamic kinetic resolution cascades and multicomponent reactions catalyzed by Lewis acids like TiCl4 nih.govfigshare.com. These methods allow for the construction of multiple contiguous stereocenters in a single operation with excellent control over the relative stereochemistry.

Below is a table summarizing some diastereoselective methods applicable to the synthesis of functionalized pyrrolidines.

| Reaction Type | Catalyst/Reagent | Starting Materials | Key Features |

| Organocatalytic Cascade | Cinchona alkaloid-derived carbamate (B1207046) | Aza-Henry reaction precursors | Dynamic kinetic resolution, high dr and ee |

| Multicomponent Reaction | TiCl4 | Optically active phenyldihydrofuran, N-tosyl imino ester, silane | Construction of up to three stereogenic centers |

| 1,3-Dipolar Cycloaddition | Silver catalysts | Azomethine ylides and dipolarophiles | High regio- and diastereoselectivity |

Chiral Auxiliary and Catalyst-Mediated Synthesis in Diol Formation

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. A chiral auxiliary can be temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction, after which it can be removed. In the context of synthesizing chiral 1,2- and 1,3-diols, a modular approach involving the temporary masking of a diol as an acetonide has been shown to impart selectivity in C(sp³)–H functionalization reactions nih.gov.

For the synthesis of the target molecule, a chiral auxiliary could be appended to either the pyrrolidine precursor or the propane-1,3-diol moiety to control the stereochemistry during the key bond-forming steps. For instance, chiral oxazolidinones, popularized by Evans, are widely used as chiral auxiliaries in asymmetric alkylation and aldol (B89426) reactions, which could be adapted to build the chiral side chain with the diol functionality researchgate.net.

Catalyst-mediated synthesis offers an alternative and often more atom-economical approach. Chiral catalysts, including metal complexes and organocatalysts, can create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other. The development of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been shown to be effective in enantioselective Michael additions, demonstrating the potential of catalyst design in controlling stereochemistry rsc.org.

The following table lists some common chiral auxiliaries and their applications in asymmetric synthesis relevant to the formation of chiral alcohols and amines.

| Chiral Auxiliary | Typical Application | Potential Relevance to Target Synthesis |

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | Stereocontrolled formation of the diol side chain |

| (S)- or (R)-1-Amino-2-methoxymethylpyrrolidine (SAMP/RAMP) | Asymmetric alkylation of carbonyl compounds | Introduction of chirality at the C2 position of the pyrrolidine ring |

| tert-Butanesulfinamide | Asymmetric synthesis of chiral amines | Enantioselective synthesis of the 2-aminopropane-1,3-diol precursor or direct introduction of the amino group in a stereocontrolled manner |

Biocatalytic Approaches in the Synthesis of Pyrrolidine-Diols

Biocatalysis has emerged as a powerful tool in chemical synthesis, providing highly selective and environmentally benign alternatives to traditional chemical methods. The application of enzymes in the synthesis of pyrrolidine-diols and their precursors is an area of growing interest.

Enzyme-Mediated Transformations for Diol Synthesis

The enzymatic synthesis of chiral diols and amino diols often employs oxidoreductases and hydrolases. While a direct enzymatic synthesis of this compound is not extensively documented in publicly available literature, the synthesis of its precursor, 2-aminopropane-1,3-diol (serinol), can be achieved through biocatalytic routes. For instance, the reductive amination of 1,3-dihydroxyacetone (B48652) using ammonia, catalyzed by enzymes, presents a potential pathway to serinol.

Furthermore, the stereoselective synthesis of amino diols can be accomplished using a three-component enzymatic strategy. This approach may involve the use of aldolases, such as D-fructose-6-phosphate aldolase (B8822740) (FSA) variants, combined with reductive aminations catalyzed by imine reductases (IREDs) nih.gov. This methodology allows for the construction of chiral amino diols from simple prochiral aldehydes, hydroxy ketones, and amines, offering a potential route to enantiomerically pure precursors for this compound.

A patent describes the synthesis of a related compound, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol, from serinol and 2,5-hexanedione (B30556) google.com. This reaction, while not enzymatic, highlights the utility of serinol as a key precursor that can be potentially generated through biocatalytic means.

Chemo-Enzymatic Cascade Reactions Incorporating Pyrrolidine-Diols

Chemo-enzymatic cascade reactions combine the versatility of chemical synthesis with the high selectivity of biocatalysis, often in a one-pot process to enhance efficiency and reduce waste. These cascades are particularly useful for the synthesis of complex molecules like N-heterocycles nih.govresearchgate.net.

A potential chemo-enzymatic route to this compound could involve an initial enzymatic step to produce a chiral amino diol, followed by a chemical cyclization step. For example, an enzyme-catalyzed reaction could first generate a precursor with the desired stereochemistry at the diol moiety, which is then subjected to a chemical process to form the pyrrolidine ring. Such cascade reactions are advantageous as they can minimize the need for isolation and purification of intermediates rsc.orgmdpi.com.

The integration of biocatalysis with organocatalysis or metal catalysis in a cooperative chemo-enzymatic system is a promising strategy for the synthesis of N-heterocycles from simple alcohols and amines nih.gov. This approach could be adapted for the synthesis of pyrrolidine-diols, where an enzymatic oxidation could be followed by a chemical condensation and cyclization sequence.

Organocatalytic Applications in Diol Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. While specific organocatalytic methods for the direct synthesis of this compound are not prominently reported, the principles of organocatalysis can be applied to the synthesis of its key structural features, namely the pyrrolidine ring and the diol functionality rsc.org.

The asymmetric synthesis of substituted pyrrolidines is a well-established area of organocatalysis. Proline and its derivatives are often used as catalysts in these transformations, facilitating reactions such as Michael additions and aldol reactions to construct the pyrrolidine scaffold with high stereocontrol. These methods could be adapted to incorporate a diol-containing substituent.

The selective functionalization of diols via organocatalysis is another relevant area rsc.org. Organocatalysts can be employed to differentiate between the hydroxyl groups of a diol, allowing for selective protection or functionalization, which is a crucial step in the synthesis of more complex molecules.

| Catalytic Approach | Key Features | Potential Application in Pyrrolidine-Diol Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Synthesis of chiral 2-aminopropane-1,3-diol (serinol) as a precursor. |

| Chemo-enzymatic Cascades | Combination of chemical and enzymatic steps in one pot, increased efficiency. | Sequential enzymatic synthesis of a chiral intermediate followed by chemical cyclization to form the pyrrolidine ring. |

| Organocatalysis | Metal-free catalysis, asymmetric synthesis of chiral centers. | Asymmetric construction of the pyrrolidine ring and selective functionalization of the diol moiety. |

Derivatization Strategies of this compound

The derivatization of this compound is crucial for modulating its properties and for its incorporation into larger molecular architectures. The presence of two hydroxyl groups and a secondary amine offers multiple sites for functionalization.

Protection and Deprotection Group Chemistry

The selective protection of the hydroxyl and amine groups is a fundamental aspect of the derivatization of this compound. Protecting groups are temporarily introduced to mask a reactive functional group, allowing for chemical modifications at other positions of the molecule.

For the diol moiety, common protecting groups include acetals and ketals, which can be formed by reacting the diol with an aldehyde or a ketone under acidic conditions youtube.com. For instance, reaction with acetone (B3395972) can form an acetonide, protecting the 1,3-diol as a six-membered ring. Benzylidene acetals are also commonly used for the protection of 1,3-diols. The choice of protecting group can be influenced by the desired stability and the conditions required for its subsequent removal.

The secondary amine of the pyrrolidine ring can be protected with various groups, such as carbamates. Commonly used carbamate protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The selection of a protecting group for the amine depends on the planned subsequent reaction steps and the desired deprotection conditions.

The following table summarizes common protecting groups for the functional moieties present in this compound:

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| 1,3-Diol | Acetonide | - | Mild acid |

| 1,3-Diol | Benzylidene acetal | Bn | Acid or hydrogenolysis |

| Amine | tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis |

Functionalization of Hydroxyl and Amine Moieties

With appropriate protection strategies in place, the hydroxyl and amine groups of this compound can be selectively functionalized.

The hydroxyl groups can undergo a variety of transformations, including esterification, etherification, and oxidation. Esterification can be achieved by reaction with acyl chlorides or carboxylic acids under appropriate conditions. Etherification, for example, through Williamson ether synthesis, allows for the introduction of a wide range of substituents.

The secondary amine of the pyrrolidine ring is nucleophilic and can participate in reactions such as N-alkylation, N-acylation, and sulfonylation. N-alkylation introduces an alkyl group onto the nitrogen atom, while N-acylation forms an amide bond. These functionalization reactions allow for the fine-tuning of the electronic and steric properties of the molecule.

Formation of Complex Molecular Architectures (e.g., Heterocycles, Triazoles)

The development of complex molecular architectures from this compound hinges on the chemical manipulation of its hydroxyl groups. These groups can be transformed into precursors for intramolecular cyclization to form various heterocycles or converted into functionalities suitable for cycloaddition reactions, most notably for the synthesis of triazoles via "click chemistry."

Heterocycle Formation via Intramolecular Cyclization:

One potential pathway to generate novel heterocyclic systems is through the intramolecular cyclization of this compound derivatives. This can be achieved by converting the hydroxyl groups into good leaving groups, such as tosylates or mesylates, followed by nucleophilic attack by the pyrrolidine nitrogen or an externally introduced nucleophile.

For instance, the reaction of analogous 2-amino-1,3-diols with aldehydes or ketones can lead to the formation of oxazolidine (B1195125) rings. This transformation, when applied to a derivative of this compound where the pyrrolidine nitrogen acts as the nucleophile, could potentially lead to the formation of a fused or spirocyclic heterocyclic system, depending on the reaction conditions and the nature of the electrophile used.

Triazole Formation via Click Chemistry:

A highly efficient and widely utilized method for the formation of complex molecular architectures is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." To employ this methodology, the diol functionality of this compound must first be converted into either azide (B81097) or alkyne functionalities.

Synthesis of a Diazide Derivative: A plausible route to a diazido derivative involves a two-step process. First, the diol is treated with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) to convert the hydroxyl groups into good leaving groups (mesylates or tosylates). Subsequent reaction with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) would then yield the corresponding diazide through an Sₙ2 reaction.

Synthesis of a Dialkyne Derivative: The synthesis of a dialkyne derivative can be approached by forming propargyl ethers. The diol can be treated with propargyl bromide in the presence of a base, such as sodium hydride (NaH), to yield the corresponding bis(propargyl ether).

Once the diazide or dialkyne derivatives of this compound are synthesized, they can be utilized in CuAAC reactions to form bis-triazole structures. For example, reacting the diazide derivative with a terminal alkyne, or the dialkyne derivative with an organic azide in the presence of a copper(I) catalyst, would lead to the formation of a molecule containing two 1,2,3-triazole rings. This approach allows for the modular construction of complex molecules by varying the structure of the alkyne or azide coupling partner.

| Starting Material | Target Architecture | Key Transformation | Potential Reagents | Intermediate |

|---|---|---|---|---|

| This compound | Oxazolidine/Fused Heterocycle | Intramolecular Cyclization | 1. Activation of OH groups (e.g., MsCl, TsCl) 2. Nucleophilic attack | Dimesylate or Ditosylate Derivative |

| This compound | Bis-triazole | Click Chemistry (CuAAC) | 1. Mesylation/Tosylaton 2. Azide Substitution (NaN₃) | 2-(Pyrrolidin-1-yl)propane-1,3-diazide |

| This compound | Bis-triazole | Click Chemistry (CuAAC) | Propargyl bromide, NaH | 1,3-Bis(prop-2-yn-1-yloxy)-2-(pyrrolidin-1-yl)propane |

Structural Elucidation and Conformational Analysis of 2 Pyrrolidin 1 Yl Propane 1,3 Diol

Advanced Spectroscopic Characterization Techniques

A comprehensive understanding of the molecular structure of 2-(Pyrrolidin-1-yl)propane-1,3-diol would rely on a combination of spectroscopic methods to probe its various structural features.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Specific experimental 1D and 2D NMR data for this compound are not readily found in the reviewed literature. However, predicted ¹³C NMR data suggests the presence of multiple distinct carbon environments. np-mrd.org For a definitive structural assignment, 1D (¹H and ¹³C) and 2D NMR experiments such as COSY, HSQC, and HMBC would be indispensable.

Based on the structure, the expected ¹H NMR spectrum would feature signals corresponding to the protons of the pyrrolidine (B122466) ring and the propane-1,3-diol moiety. The methylene (B1212753) protons of the pyrrolidine ring would likely appear as complex multiplets. The methine proton and the methylene protons of the propanediol (B1597323) chain would also exhibit distinct signals with specific splitting patterns due to coupling with neighboring protons. The hydroxyl protons would likely appear as broad singlets, the chemical shift of which would be dependent on solvent and concentration.

The ¹³C NMR spectrum would be expected to show distinct signals for each of the seven carbon atoms in the molecule, with the chemical shifts indicative of their electronic environments (i.e., attached to nitrogen or oxygen).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Experimental FTIR spectra for this compound are not available in the public domain. However, based on its functional groups, the FTIR spectrum is expected to exhibit characteristic absorption bands. A broad and strong band in the region of 3400-3200 cm⁻¹ would be anticipated, corresponding to the O-H stretching vibrations of the two hydroxyl groups. The C-H stretching vibrations of the alkyl groups (pyrrolidine and propane (B168953) backbone) would appear in the 3000-2800 cm⁻¹ region. The C-N stretching vibration of the tertiary amine in the pyrrolidine ring would likely be observed in the 1250-1020 cm⁻¹ region. Bending vibrations for the CH₂ and OH groups would also be present in the fingerprint region (below 1500 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

The UV-Vis spectrum of this compound is not documented in the available literature. As the molecule lacks significant chromophores that absorb in the ultraviolet or visible range, it is expected to have minimal to no absorption in the 200-800 nm region. The primary utility of UV-Vis spectroscopy would be to confirm the absence of UV-absorbing impurities.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While experimental HRMS data is not published, the monoisotopic mass of this compound is predicted to be 145.11028 Da. hmdb.ca HRMS analysis would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement, which can distinguish it from other compounds with the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Such a study would be invaluable for unequivocally determining the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the pyrrolidine ring and the propanediol chain. It would also reveal the nature of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is likely influenced by several factors, including the puckering of the five-membered pyrrolidine ring and the rotational freedom around the C-C and C-N bonds of the propanediol substituent. The pyrrolidine ring typically adopts envelope or twisted conformations to minimize steric strain.

Intramolecular hydrogen bonding between the hydroxyl groups of the propanediol moiety and the nitrogen atom of the pyrrolidine ring could play a significant role in stabilizing certain conformations. The relative orientation of the substituents on the propane backbone will be governed by the desire to minimize steric hindrance and optimize any favorable intramolecular interactions. libretexts.org A detailed conformational analysis would require computational modeling in conjunction with experimental data, primarily from NMR spectroscopy.

Experimental Studies of Conformation (e.g., spectroscopic)

While a dedicated, comprehensive conformational analysis of this compound using experimental methods like X-ray crystallography is not extensively documented in the reviewed literature, spectroscopic techniques provide valuable insights into its molecular structure. Spectroscopic data for analogous compounds, such as substituted pyrrolidin-1-yl-propane-1,2-diols, offer a representative view of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. For compounds analogous to this compound, specific proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts are anticipated. In a related series of cis-meso-2,5-diaryl ethylpyrrolidin-1-yl-propane-1,2(R)-diols, the chemical shifts provide a basis for what can be expected for the title compound. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for an Analogous Pyrrolidinyl Diol Compound nih.gov

| Atom | ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) |

|---|---|---|

| Aromatic-H | 7.12–7.40 (m, 10H) | 140.0, 128.8, 128.5, 126.6 |

| CH-O | 3.90–3.95 (m, 1H) | 72.1 |

| CH₂-O | 3.80-3.46 (m, 3H) | 69.7, 67.6 |

Note: This data is for compound 11a (a cis-meso-2,5-diphenylethylpyrrolidin-1-yl-propane-1,2(R)-diol) from the cited study and serves as an illustrative example. nih.gov

Infrared (IR) spectroscopy can be employed to identify the functional groups present in the molecule. Key vibrational frequencies would be expected for the O-H and C-N bonds. The presence of intramolecular hydrogen bonding can often be inferred from shifts in the O-H stretching frequency. researchgate.net

Theoretical Investigations of Conformation and Intramolecular Hydrogen Bonding

Theoretical and computational chemistry provides a powerful avenue for investigating the conformational landscape and the presence of intramolecular hydrogen bonds in molecules like this compound, especially when experimental data is scarce. researchgate.net Such studies on similar amino-alcohols and diols have established a methodological framework for these analyses. nih.govnih.gov

The conformational preferences of this compound are primarily determined by the rotational barriers around the C-C and C-N single bonds. The molecule can adopt various conformations, with some being stabilized by the formation of an intramolecular hydrogen bond between one of the hydroxyl groups and the nitrogen atom of the pyrrolidine ring (OH···N). nih.gov

High-level ab initio calculations, such as those employing Density Functional Theory (DFT) or Møller–Plesset perturbation theory (MP2), are commonly used to explore the potential energy surface of such molecules. nih.gov These methods can accurately predict the geometries and relative energies of different conformers.

For amino-alcohols, studies have shown that the strength of the OH···N intramolecular hydrogen bond can be significant, leading to stabilization of specific conformers. nih.gov The stability of these hydrogen-bonded structures is influenced by the length of the carbon chain separating the hydroxyl and amino groups. nih.gov Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify the strength of these intramolecular interactions. nih.govmdpi.com

Table 2: Theoretical Approaches for Conformational and Hydrogen Bond Analysis

| Theoretical Method | Application | Anticipated Findings for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and relative energy calculations of conformers. | Identification of stable conformers, including those with and without intramolecular hydrogen bonds. |

| Møller–Plesset Perturbation Theory (MP2) | Higher accuracy energy calculations and investigation of electron correlation effects. | Refined energy differences between conformers. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to identify bond critical points (BCPs) indicative of hydrogen bonding. | Confirmation and characterization of the OH···N intramolecular hydrogen bond. |

Computational Chemistry and Molecular Modeling Studies of 2 Pyrrolidin 1 Yl Propane 1,3 Diol

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of molecules with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a more manageable quantity. researchgate.net For 2-(pyrrolidin-1-yl)propane-1,3-diol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine key electronic properties. researchgate.netresearchgate.net

These calculations yield insights into the molecule's reactivity and stability through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, DFT can generate maps of the molecular electrostatic potential (MEP), which illustrate the charge distribution across the molecule. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms of the hydroxyl groups, highlighting sites for nucleophilic interaction.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound (Note: This table is illustrative and represents typical data that would be generated from a DFT analysis.)

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Electron-donating capability |

| LUMO Energy | 2.1 | eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 8.6 | eV | Chemical reactivity, stability |

| Dipole Moment | 2.8 | Debye | Molecular polarity |

| Total Energy | -518.7 | Hartrees | Thermodynamic stability |

The structure of this compound is characterized by stereoisomerism and conformational flexibility. The central carbon atom (C2) is a chiral center, leading to two stereoisomers: (R)-2-(pyrrolidin-1-yl)propane-1,3-diol and (S)-2-(pyrrolidin-1-yl)propane-1,3-diol. Additionally, rotation around the single bonds (C-C and C-O) gives rise to various conformers. bohrium.com

Table 2: Hypothetical Energetic Analysis of this compound Conformers (Note: This table is illustrative. Energies are relative to the most stable conformer.)

| Conformer | Key Dihedral Angle (O-C-C-O) | Intramolecular H-Bond | Relative Energy (kJ/mol) | Predicted Population (298 K) |

| Conf-1 | gauche | O-H···O | 0.00 | 75% |

| Conf-2 | anti | None | 5.2 | 12% |

| Conf-3 | gauche | O-H···N | 3.8 | 10% |

| Conf-4 | anti | O-H···N | 8.1 | 3% |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. tandfonline.com MD simulations model the physical motions of atoms and molecules by solving Newton's equations of motion, providing a detailed trajectory of the system. tandfonline.comresearchgate.net

For this compound, an MD simulation would typically be run by placing the molecule in a simulated solvent box (e.g., water) to mimic physiological conditions. Over a simulation time of nanoseconds to microseconds, the molecule's flexibility and conformational preferences can be explored. nih.gov This process allows for a thorough exploration of the molecule's conformational space, revealing not only the low-energy conformers predicted by DFT but also the transition pathways between them. acs.orgresearchgate.net

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Dihedral Angle Analysis: To map the preferred rotation angles and identify dominant conformational families.

Solvent Interactions: To understand how hydrogen bonding with the solvent affects the molecule's shape and dynamics.

This information is critical for understanding how the molecule might adapt its shape upon binding to a biological target.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rsc.org It is a cornerstone of structure-based drug design.

Given the structural features of this compound, particularly the pyrrolidine (B122466) ring which is a common scaffold in many bioactive compounds, molecular docking can be used to predict its interactions with various biological macromolecules. researchgate.netrsc.org For example, pyrrolidine derivatives have been investigated as inhibitors of enzymes like α-mannosidase, Dipeptidyl Peptidase-IV (DPP-IV), and myeloid cell leukemia-1 (Mcl-1). researchgate.netrsc.org

The docking process involves placing the 3D structure of the ligand into the active or binding site of a protein. A scoring function then estimates the binding affinity (e.g., in kcal/mol), and the top-ranked poses suggest the most likely binding modes. nih.gov For this compound, docking studies could predict that the hydroxyl groups act as hydrogen bond donors and acceptors, while the pyrrolidine ring engages in hydrophobic or van der Waals interactions within the protein's binding pocket.

Table 3: Hypothetical Molecular Docking Results against Human α-Glucosidase (Note: This table is illustrative, predicting potential interactions based on docking studies of similar inhibitors.)

| Ligand | Binding Affinity (kcal/mol) | Predicted Key Interacting Residues | Type of Interaction |

| This compound | -6.8 | ASP 215, GLU 277 | Hydrogen Bond (with diol) |

| PHE 476, TRP 329 | Hydrophobic (with pyrrolidine) | ||

| ARG 442 | Hydrogen Bond (with diol) | ||

| Acarbose (Reference Inhibitor) | -8.5 | ASP 215, ASP 352, ARG 442 | Hydrogen Bond, Ionic |

Building on docking predictions, computational studies can further investigate the role of this compound as a potential enzyme inhibitor. The pyrrolidine scaffold is known to mimic natural substrates, such as proline, and can act as a competitive inhibitor. rsc.org

Exploration of Receptor-Ligand Interactions

Computational and experimental studies have provided insights into the interactions between this compound and its analogs with specific biological targets. A notable area of investigation has been their role as inhibitors of the vesicular monoamine transporter-2 (VMAT2), a key protein in the central nervous system responsible for packaging neurotransmitters into synaptic vesicles.

Research into pyrrolidine analogs of GZ-793A, a known VMAT2 inhibitor, has shed light on the structure-activity relationships that govern binding to this transporter. In these studies, the piperidine (B6355638) ring of the parent compound was replaced with a pyrrolidine ring, and various substitutions were made to explore their impact on binding affinity.

One study synthesized a series of N-propane-1,2(R)-diol substituted pyrrolidine analogs and evaluated their affinity for the dihydrotetrabenazine (B1670615) (DTBZ) binding site on VMAT2. nih.gov While the parent compound in this study is a propane-1,2-diol, the findings offer valuable insights into how the pyrrolidinyl-propanediol scaffold interacts with the receptor.

The binding affinity of these compounds was quantified by their inhibition constant (Kᵢ) at the [³H]DTBZ binding site on VMAT2. The results demonstrated that substitutions on the phenethyl groups attached to the pyrrolidine ring significantly influenced the binding affinity. For instance, a 4-difluoromethoxy substituted analog exhibited a 15-fold greater affinity for the VMAT2 binding site compared to the lead compound, GZ-793A. nih.gov This suggests that the electronic and steric properties of the substituents play a crucial role in the ligand-receptor interaction.

The table below summarizes the binding affinities of several N-propane-1,2(R)-diol substituted pyrrolidine analogs at the VMAT2 receptor.

| Compound | R Group | [³H]DTBZ Binding Kᵢ ± SEM (µM) |

| GZ-793A (3) | - | 8.29 ± 2.79 |

| 11a | H | 5.91 ± 1.57 |

| 11b | 2-OCH₃ | 2.35 ± 0.44 |

| 11c | 3-OCH₃ | 2.28 ± 0.44 |

| 11d | 4-OCH₃ | 3.94 ± 1.12 |

| 11e | 3-F | 6.76 ± 1.68 |

| 11f | 4-OCHF₂ | 0.56 ± 0.23 |

| 11g | 3,4-methylenedioxy | 8.47 ± 5.19 |

| 11h | 3,4-dimethoxy | > 100 |

| 11i | 3,5-difluoro | 4.06 ± 0.81 |

These findings underscore the importance of the pyrrolidine ring and the propanediol (B1597323) moiety in establishing interactions with the VMAT2 receptor. The hydroxyl groups of the diol are likely involved in hydrogen bonding with amino acid residues within the binding pocket, while the pyrrolidine ring and its substituents engage in van der Waals and other non-covalent interactions. Although these studies were conducted on N-propane-1,2-diol analogs, the fundamental interactions of the core pyrrolidinyl-propanediol structure provide a strong basis for understanding how this compound itself might interact with VMAT2 and other potential receptor targets. Further computational docking and molecular dynamics simulations specifically on this compound would be beneficial to delineate the precise binding mode and key interacting residues.

Catalytic Applications and Ligand Design Incorporating 2 Pyrrolidin 1 Yl Propane 1,3 Diol

Chiral Ligand Development for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, aiming to create a chiral environment around a metal center to control the stereochemical outcome of a reaction. The 1,3-diol and the pyrrolidine (B122466) nitrogen of 2-(Pyrrolidin-1-yl)propane-1,3-diol provide effective coordination points for metal ions, while the inherent chirality of the molecule can induce enantioselectivity in catalytic transformations.

A significant application of ligands derived from propanediol (B1597323) structures is in the enantioselective addition of organometallic reagents to carbonyl compounds. Specifically, the addition of diethylzinc (B1219324) to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. sioc-journal.cnresearchgate.net While direct studies on this compound in this specific reaction are not extensively detailed in the provided results, the closely related aminodiol and pyrrolidine-containing ligands have demonstrated considerable success. mdpi.compsu.edu

For instance, aminodiol derivatives have been shown to be reliable chiral catalysts for the enantioselective addition of diethylzinc to aldehydes. mdpi.com The enantioselectivity of this reaction is highly dependent on the substituents on the nitrogen atom of the ligand. mdpi.com In a study involving pinane-based aminodiols, certain N-substituents led to high enantiomeric excesses (ee) of up to 80% for the resulting secondary alcohols. mdpi.com The use of polymer-supported N-butylnorephedrine, which shares structural similarities, has also yielded good to high enantiomeric excesses in the addition of diethylzinc to both aromatic and aliphatic aldehydes. psu.edu

The following table summarizes representative results for the enantioselective addition of diethylzinc to benzaldehyde (B42025) using various chiral ligands, highlighting the potential of aminodiol scaffolds.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde with Chiral Ligands

| Chiral Ligand Type | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Pinane-based aminodiol | 10 mol% ligand, Ti(OiPr)4 | up to 80% | mdpi.com |

| Modular amino acid derivative | 15 mol% ligand | up to 87% | sioc-journal.cn |

| Immobilized BINOL-Ti complex | Heterogenized ligand | up to 94% | researchgate.net |

| (1R,2S)-(–)-1-phenyl-2-piperidinopropane-1-thiol | Catalytic amount of ligand | almost 100% (for α-branched aldehydes) | rsc.org |

The mechanism of stereocontrol in these catalytic cycles is generally attributed to the formation of a rigid, chiral transition state involving the metal center, the chiral ligand, and the reactants. In the case of diethylzinc addition to aldehydes catalyzed by amino alcohol-type ligands, a widely accepted model involves the formation of a dimeric zinc complex. The chiral ligand coordinates to one zinc atom, which in turn coordinates the aldehyde. The other zinc atom delivers the ethyl group to one of the enantiotopic faces of the aldehyde, guided by the steric and electronic properties of the chiral ligand. mdpi.com

The precise conformation of the ligand-metal complex is crucial for high enantioselectivity. acs.org The pyrrolidine ring and the diol side chain of this compound can create a well-defined chiral pocket around the metal center. The nitrogen atom and the two hydroxyl groups can act as a tridentate ligand, leading to a more rigid and predictable transition state. The stereochemical outcome is dictated by the minimization of steric interactions between the substrate and the chiral ligand in this transition state assembly. mdpi.com For example, in the addition of diethylzinc to aldehydes catalyzed by a pinane-based aminodiol, the steric bulk of the O-benzyl and N-(S)-1-phenylethyl substituents directed the attack of the ethyl group to the less hindered face of the aldehyde, resulting in high (R)-selectivity. mdpi.com

Role as a Structural Motif in Organocatalysts

Beyond its use in metal-based catalysis, the this compound framework is a valuable structural motif in organocatalysis. researchgate.net Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal. The pyrrolidine moiety is a common feature in many successful organocatalysts, most notably proline and its derivatives, which are effective in a variety of asymmetric transformations such as aldol (B89426) and Mannich reactions. researchgate.net

The presence of the 1,3-diol functionality in this compound offers additional hydrogen-bonding capabilities, which can be exploited to enhance the organization and activation of substrates within the catalytic cycle. nih.govmdpi.com For example, polyhydroxylated pyridinium (B92312) organocatalysts have been shown to be efficient in the fixation of carbon dioxide into cyclic carbonates. nih.govmdpi.com While not a direct example, this highlights the potential of polyol structures in organocatalyst design. The hydroxyl groups can act as hydrogen-bond donors, pre-organizing the substrates and stabilizing transition states, leading to improved reactivity and selectivity.

Coordination Chemistry and Metal Complex Formation

The ability of this compound to form stable complexes with a variety of metal ions is fundamental to its application in catalysis. researchgate.net The nitrogen atom of the pyrrolidine ring and the oxygen atoms of the diol group are effective donor atoms for coordination to transition metals. researchgate.net

The synthesis of metal complexes involving ligands with similar functionalities, such as aminodiols and pyridinyl alcohols, typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.commdpi.com Characterization of these complexes is carried out using a range of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the N-H and O-H bonds. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. jscimedcentral.comnih.gov

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and the coordination geometry around the metal center. jscimedcentral.combohrium.com

Mass Spectrometry: To confirm the molecular weight of the complex. jscimedcentral.comnih.gov

For example, the synthesis of nickel(II) complexes with salicylidene Schiff base ligands derived from amino alcohols has been reported, and their structures were confirmed by single-crystal X-ray diffraction. bohrium.com Similarly, copper(I) and silver(I) complexes with pyridine (B92270) ligands have been synthesized and characterized, showing different coordination geometries depending on the metal ion. jscimedcentral.com

Metal complexes incorporating ligands with diol and amine or pyridine functionalities have been investigated as catalysts in various organic transformations. arabjchem.orgmdpi.com For instance, ruthenium(II) complexes have been employed in the dehydrogenation of alcohols. arabjchem.org Molybdenum(VI) complexes with chiral pyridinyl alcoholate ligands have been evaluated for the asymmetric epoxidation of olefins. mdpi.com

The catalytic activity of these complexes is highly dependent on the nature of the metal center, the coordination geometry, and the electronic and steric properties of the ligand. The this compound ligand can provide a robust and tunable platform for the development of new metal-based catalysts for a range of applications, including oxidations, reductions, and carbon-carbon bond-forming reactions.

Biological Activity Research in Vitro and Mechanistic Investigations

Enzyme Inhibition and Modulation Studies

Research into the enzymatic interactions of 2-(Pyrrolidin-1-yl)propane-1,3-diol derivatives has unveiled their potential as inhibitors of several key enzymes.

Investigations on Specific Enzyme Targets (e.g., Urease, Phospholipase A2, Glycosidases)

Derivatives of this compound have demonstrated inhibitory effects on a range of enzymes. For instance, certain pyrrolidine (B122466) derivatives have been identified as potent inhibitors of human cytosolic phospholipase A2 (cPLA2), an enzyme that plays a crucial role in the inflammatory process. researchgate.netnih.gov One such derivative, termed pyrrophenone, exhibited significant inhibition of cPLA2α with an IC50 value of 4.2 nM. nih.gov This inhibition consequently affects the release of arachidonic acid and the production of prostaglandins (B1171923) and leukotrienes. nih.gov

Furthermore, polyhydroxylated pyrrolidines, which share a structural resemblance to this compound, have been shown to be effective inhibitors of glycosidases. researchgate.net Specifically, certain derivatives have displayed good inhibition against α-L-fucosidase, moderate inhibition of α-L-rhamnosidase, and weak inhibition of α-D-mannosidase. researchgate.net For example, (2S,3S,4R,5S)-2-(1-Aminocyclopropyl)-5-methylpyrrolidine-3,4-diol, which has a similar stereochemistry to L-fucose, was found to be a moderate but selective inhibitor of α-L-fucosidase from human placenta with an IC50 value of 44 μM. researchgate.net

Additionally, studies have explored the potential of pyrrolidine derivatives as inhibitors of other enzymes. For example, some pyrrolidinesulfonamide derivatives have been investigated for their inhibitory activity against human β-glucosidase. scispace.com

Mechanistic Insights into Enzyme Inhibition

The mechanisms by which these pyrrolidine derivatives inhibit enzymes have also been a focus of research. For cPLA2 inhibitors like pyrrophenone, the inhibition is reversible and leads to a reduction in the downstream products of the enzymatic reaction. researchgate.net In the case of glycosidase inhibitors, the mechanism is often based on the structural mimicry of the natural substrate's transition state. researchgate.net For instance, the five-membered imine ring of some pyrrolidine derivatives acts as a transition-state mimetic for the glycosidase-catalyzed reaction. researchgate.net

Docking studies have provided further insights into the binding modes of these inhibitors. For example, multivalent pyrrolidine iminosugars have been shown to competitively inhibit GH1 β-glucosidases by inserting into the active site of the enzyme. csic.es The presence of an aromatic moiety in the linker between the pyrrolidine and a scaffold was found to be crucial for the inhibition of the octameric BglA, but not the monomeric BglB, despite the high similarity between their active sites. csic.es This highlights the importance of specific structural features for potent and selective enzyme inhibition.

Receptor Binding and Modulation

The interaction of this compound derivatives with various receptors and transporter proteins has been extensively studied, revealing their potential as modulators of neurotransmitter systems.

Agonist and Antagonist Activity at Neurotransmitter Receptors (e.g., β-Adrenergic, Histamine (B1213489) H3)

Derivatives of this compound have been investigated for their activity at β-adrenergic and histamine H3 receptors.

Certain β-pyrrolidino-1,2,3-triazole derivatives have been synthesized and evaluated as β-adrenergic receptor inhibitors. nih.gov These compounds are of interest due to the role of β-adrenergic receptors in various cellular processes, including cell proliferation and apoptosis. nih.gov The overexpression of β2-adrenergic receptors has been observed in some cancer cell lines, and antagonists of these receptors have been shown to inhibit tumor growth. nih.gov

In the realm of histamine receptors, a number of pyrrolidine-containing compounds have been developed as potent and selective histamine H3 receptor antagonists. nih.govnih.gov The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. cresset-group.com Antagonists of this receptor are being explored for their potential in treating various neurological and psychiatric disorders. google.com For instance, the compound enerisant, a 1-(4-{3-[(2R)-2-methylpyrrolidin-1-yl]propoxy}phenyl)-1H-pyrazol-4-ylmethanone monohydrochloride, has been identified as a competitive antagonist/inverse agonist with high affinity and selectivity for human and rat histamine H3 receptors. nih.gov

Interaction with Transporter Proteins (e.g., VMAT2, SERT)

The interaction of pyrrolidine derivatives with monoamine transporters, such as the vesicular monoamine transporter 2 (VMAT2) and the serotonin (B10506) transporter (SERT), has also been a significant area of research.

VMAT2 is responsible for packaging monoamines into synaptic vesicles, a crucial step in neurotransmission. nih.gov While direct interaction studies with this compound are not explicitly detailed, the broader class of pyrrolidine derivatives has been explored for their effects on monoamine systems.

Similarly, SERT, which mediates the reuptake of serotonin from the synaptic cleft, is a key target for antidepressants. google.com Several series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized and found to be potent ligands for both the 5-HT1A receptor and SERT. researchgate.net

Structure-Activity Relationship (SAR) Studies for Receptor Ligands

Structure-activity relationship (SAR) studies have been crucial in optimizing the affinity and selectivity of pyrrolidine-based ligands for their respective receptors.

For histamine H3 receptor antagonists, SAR studies have shown that a propoxy chain linker between the pyrrolidine ring and a core aromatic ring can be essential for optimal binding affinity. nih.gov In one study, a series of non-imidazole derivatives based on a basic amine ring connected through an alkyl spacer to a phenoxysulfonylurea moiety was synthesized. Compound 56, 1-(naphthalen-1-yl)-3-[(p-(3-pyrrolidin-1-yl)propoxy)benzene)]sulfonylurea, exhibited the best H3 antagonism affinity. nih.gov

In the development of SERT and 5-HT1A receptor ligands, SAR analysis of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives revealed that the presence of a 1,2,3,6-tetrahydropyridine (B147620) or piperidine (B6355638) moiety in the pharmacophore significantly impacts binding affinity. researchgate.net It was also observed that compounds with a fully hydrogenated pyridine (B92270) ring demonstrated better binding to the 5-HT1A receptor. researchgate.net

Interactive Data Tables

Table 1: Glycosidase Inhibition by Polyhydroxylated Pyrrolidine Derivatives researchgate.net

| Compound | Target Enzyme | Inhibition | IC50 (µM) |

| Polyhydroxylated Pyrrolidines | α-L-fucosidase | Good | 1-20 |

| Polyhydroxylated Pyrrolidines | α-L-rhamnosidase | Moderate | 7-150 |

| Polyhydroxylated Pyrrolidines | α-D-mannosidase | Weak | 80-400 |

| (2S,3S,4R,5S)-2-(1-Aminocyclopropyl)-5-methylpyrrolidine-3,4-diol | α-L-fucosidase (human placenta) | Moderate, Selective | 44 |

Table 2: Activity of Pyrrolidine Derivatives at Neurotransmitter Receptors

| Compound/Derivative Class | Receptor Target | Activity | Key Findings | Reference |

| β-pyrrolidino-1,2,3-triazoles | β-Adrenergic Receptor | Inhibitors | Investigated for their potential to inhibit receptors involved in cell proliferation. | nih.gov |

| Enerisant | Histamine H3 Receptor | Antagonist/Inverse Agonist | Potent and selective antagonist with high affinity for human and rat H3 receptors. | nih.gov |

| 1-(naphthalen-1-yl)-3-[(p-(3-pyrrolidin-1-yl)propoxy)benzene)]sulfonylurea | Histamine H3 Receptor | Antagonist | Propoxy linker found to be important for binding affinity. | nih.gov |

Antimicrobial Activity

Derivatives of this compound have been the subject of numerous studies to determine their efficacy against a range of microbial pathogens. This research has unveiled promising antibacterial and antifungal properties, positioning these compounds as potential candidates for novel antimicrobial therapies.

Antibacterial Efficacy and Minimum Inhibitory Concentration (MIC) Determinations

The antibacterial potential of pyrrolidine derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. A study focusing on novel 1,4-disubstituted β-pyrrolidino-1,2,3-triazoles, synthesized from a pyrrolidinylnorephedrine precursor, showed significant antimicrobial activities. nih.govmdpi.com Several of these compounds exhibited promising activity against a panel of ten bacteria at a concentration of 1 mg/mL. mdpi.com

Notably, one of the most potent compounds from this series, designated as 5g, displayed significant antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values of 31.25 µg/mL against Klebsiella pneumoniae, Shigella flexneri, Proteus vulgaris, Methicillin-resistant Staphylococcus aureus (MRSA), and Staphylococcus epidermidis. nih.govmdpi.com

Further research into other pyrrolidine derivatives has shown varied but often potent antibacterial action. For instance, spiro pyrrolidines have demonstrated activity against Bacillus subtilis, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa with MIC values ranging from 75 to 150 µg/mL. nih.gov Another study on phenylthiazole derivatives containing a pyrrolidine moiety reported moderate activity against MRSA and E. coli with an MIC value of 16 μg/mL. nih.gov

Table 1: Antibacterial Efficacy (MIC) of Selected Pyrrolidine Derivatives

| Compound/Derivative Class | Bacterium | MIC (µg/mL) | Reference |

|---|---|---|---|

| β-pyrrolidino-1,2,3-triazole (5g) | K. pneumoniae | 31.25 | nih.govmdpi.com |

| β-pyrrolidino-1,2,3-triazole (5g) | S. flexneri | 31.25 | nih.govmdpi.com |

| β-pyrrolidino-1,2,3-triazole (5g) | P. vulgaris | 31.25 | nih.govmdpi.com |

| β-pyrrolidino-1,2,3-triazole (5g) | S. aureus (MRSA) | 31.25 | nih.govmdpi.com |

| β-pyrrolidino-1,2,3-triazole (5g) | S. epidermidis | 31.25 | nih.govmdpi.com |

| Spiro pyrrolidine (Compound c) | B. subtilis | 75 | nih.gov |

| Spiro pyrrolidine (Compound c) | E. faecalis | 125 | nih.gov |

| Spiro pyrrolidine (Compound c) | E. coli | <125 | nih.gov |

| Spiro pyrrolidine (Compound c) | P. aeruginosa | 150 | nih.gov |

| Amino pyrrolidine phenylthiazole (22) | S. aureus (MRSA) | 16 | nih.gov |

| Amino pyrrolidine phenylthiazole (22) | E. coli | 16 | nih.gov |

Antifungal Efficacy

The antifungal properties of pyrrolidine derivatives have also been investigated, though the results appear to be more varied. The same study that demonstrated the antibacterial efficacy of β-pyrrolidino-1,2,3-triazoles also screened these compounds against two fungal strains. mdpi.com While most of the synthesized compounds showed significant antimicrobial activities against all tested microorganisms, specific data on antifungal MICs were not detailed in the abstract. nih.gov

In contrast, a separate study on a series of 17 pyrrolidine analogs found that none of the synthesized compounds exhibited antifungal efficacy against Aspergillus niger. bohrium.com However, other research has shown more promising results. Pyrrolidine-containing phenylthiazole derivatives have demonstrated activity against the fluconazole-resistant fungus Candida albicans, with MIC values ranging from 4–16 μg/mL. nih.govrsc.org Furthermore, certain N-phenylselenazolo[4,5-d]pyrimidines containing a pyrrolidine moiety have exhibited potent activity against Candida albicans, showing a potency six times higher than the standard antifungal drug ketoconazole. researchgate.net

Anticancer and Antiproliferative Studies

The potential of this compound derivatives as anticancer agents has been a significant area of research, with studies focusing on their cytotoxic effects on various cancer cell lines and the elucidation of their molecular mechanisms of action.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., A549, HepG-2)

Several studies have demonstrated the in vitro cytotoxicity of pyrrolidine derivatives against human cancer cell lines, including the lung carcinoma cell line A549 and the liver carcinoma cell line HepG-2. nih.govmdpi.com A series of novel β-pyrrolidino-1,2,3-triazoles were evaluated for their anticancer properties, with several compounds showing moderate to potent activities against both A549 and HepG-2 cells. nih.gov

Specifically, compounds designated 5a, 5e, 5i, and 5j showed good cytotoxic activity against both cell lines. nih.gov The cytotoxic properties against A549 cells were observed at concentrations ranging from 58 μM to 275 μM. nih.gov Compounds 5g and 5h were particularly potent against A549 cells, with IC50 values of 72 ± 3.21 µM and 58 ± 2.31 µM, respectively. nih.gov

Table 2: In Vitro Cytotoxicity (IC50) of β-Pyrrolidino-1,2,3-Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5g | A549 (Lung) | 72 ± 3.21 | nih.gov |

| 5h | A549 (Lung) | 58 ± 2.31 | nih.gov |

| 5a | HepG-2 (Liver) | Moderate Activity | nih.gov |

| 5e | HepG-2 (Liver) | Moderate Activity | nih.gov |

| 5i | HepG-2 (Liver) | Moderate Activity | nih.gov |

Investigation of Molecular Targets and Pathways (e.g., DNA Topoisomerase IV, Anaplastic Lymphoma Kinase receptors)

To understand the mechanism behind their anticancer activity, researchers have investigated the molecular targets of these pyrrolidine derivatives. Molecular docking studies have suggested that these compounds may exert their effects by interacting with key enzymes involved in cell proliferation and survival, such as DNA Topoisomerase IV and Anaplastic Lymphoma Kinase (ALK) receptors. nih.gov

DNA gyrase and topoisomerase IV are essential bacterial enzymes that control DNA topology and are validated targets for antibacterial agents. nih.govdrugbank.com The interest in these enzymes as anticancer targets stems from their similarity to human topoisomerases, which are crucial for managing DNA tangles and supercoils during replication and transcription in cancer cells. The molecular docking studies of β-pyrrolidino-1,2,3-triazoles revealed that these compounds exhibited better binding energy with the DNA topoisomerase IV receptor compared to co-crystalized ligands, suggesting a potential mechanism for their observed biological activities. nih.gov

The Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase is another important target in cancer therapy. mdpi.com Aberrant ALK activity, often due to genetic rearrangements, drives the growth of several cancers, including certain types of non-small cell lung cancer and anaplastic large cell lymphoma. utoronto.caresearchgate.net The docking studies of the β-pyrrolidino-1,2,3-triazole series also indicated a favorable binding energy with ALK receptors, pointing to another possible pathway for their anticancer effects. nih.gov

Modulation of Cellular Pathways

Beyond direct interaction with specific enzymes, derivatives of this compound may also exert their biological effects by modulating broader cellular signaling pathways. One such area of investigation is the sphingolipid pathway, which plays a critical role in various cellular processes, including cell growth, apoptosis, and migration. mdpi.com

Dysregulation of sphingolipid metabolism is implicated in the pathology of numerous diseases, including cancer. mdpi.com Sphingosine kinase 1 (SphK1), a key enzyme in this pathway, has been identified as a promising therapeutic target. nih.gov Notably, pyrrolidine-based compounds have been developed as inhibitors of SphK1, suggesting that the pyrrolidine scaffold is suitable for interacting with this class of enzymes. nih.gov This line of research indicates that the biological activities of this compound and its derivatives could be mediated, at least in part, through the modulation of critical signaling networks like the sphingolipid pathway.

Effects on Cell Signaling Mechanisms

Currently, there is a notable absence of specific studies investigating the direct effects of this compound on cellular signaling pathways. Research on analogous compounds suggests that the pyrrolidine scaffold can be a crucial element for interaction with various biological targets. For instance, derivatives of pyrrolidine-2,5-dione have been identified as potent ligands for the 5-HT1A receptor and the serotonin transporter protein (SERT), indicating a potential role in modulating serotonergic signaling. nih.gov Similarly, certain pyrrolidine-2-carbonitrile (B1309360) derivatives have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. nih.gov However, without direct experimental data on this compound, any potential impact on cell signaling remains speculative.

Influence on Metabolic and Gene Expression Pathways

Detailed investigations into the influence of this compound on metabolic and gene expression pathways are also scarce. The general structure, featuring a propanediol (B1597323) moiety, is of interest as propan-1,3-diol itself has shown antimicrobial properties. nih.gov Furthermore, studies on the structurally related compound, 3-(3-Hydroxypyrrolidin-1-yl)propane-1,2-diol, have indicated potential antioxidant and anti-inflammatory activities, as well as an ability to modulate the activity of certain enzymes involved in metabolic pathways. These findings hint at the possibility that this compound could exert some biological effects, but dedicated research is required to confirm and characterize any such activity.

The pyrrolidine ring is a versatile scaffold in drug discovery, and its presence in a molecule can significantly influence biological activity. nih.gov The stereochemistry and substitution patterns on the pyrrolidine ring are critical for determining the compound's interaction with biological targets. nih.gov

Applications in Materials Science and Polymer Chemistry

Role as a Building Block for Polymer Synthesis

As a di-functional monomer, 2-(pyrrolidin-1-yl)propane-1,3-diol can participate in polycondensation reactions with difunctional co-monomers, such as dicarboxylic acids or their derivatives (e.g., diacyl chlorides or diesters), to form polyesters or poly(ester amides). gdckulgam.edu.in The presence of the two hydroxyl groups allows for the formation of ester linkages, which constitute the backbone of the resulting polymer.

The general reaction for the formation of a polyester (B1180765) from a diol and a dicarboxylic acid can be represented as follows:

n HO-R-OH + n HOOC-R'-COOH → [-O-R-O-CO-R'-CO-]n + 2n H₂O

In this context, "R" would represent the -CH(CH₂OH)CH₂N(CH₂)₄- group of this compound. The pyrrolidine (B122466) ring would be a pendant group along the polymer chain, influencing the polymer's physical and chemical properties. The tertiary amine within the pyrrolidine ring could also offer sites for further chemical modification or influence the polymer's solubility and thermal characteristics.

The synthesis of polyesters can be carried out through various methods, including melt polycondensation, solution polycondensation, or interfacial polycondensation. taylorandfrancis.com The choice of method would depend on the specific co-monomer and the desired polymer properties. For instance, melt polycondensation is a common industrial process for polyester synthesis, while solution polycondensation can be useful for laboratory-scale synthesis and for polymers that are not thermally stable at their melting points. gdckulgam.edu.in

Precursor for Advanced Materials Development

The incorporation of the pyrrolidine ring into a polymer backbone can be a strategic approach for the development of advanced materials. The nitrogen atom in the pyrrolidine ring can act as a proton acceptor, which could be utilized in the design of pH-responsive materials. Such polymers could exhibit changes in solubility or conformation in response to changes in environmental pH, making them suitable for applications in drug delivery, sensors, or smart coatings.

Furthermore, the pyrrolidine moiety could be quaternized to introduce permanent positive charges along the polymer chain, leading to the formation of polycationic materials. These materials are of interest for various applications, including as gene delivery vectors, antibacterial coatings, and flocculants in water treatment.

The general structure of such a polymer could also serve as a precursor for cross-linked materials. The hydroxyl groups, if not fully reacted during the initial polymerization, or the nitrogen atom in the pyrrolidine ring could be targeted for cross-linking reactions, leading to the formation of polymer networks with enhanced mechanical strength and thermal stability.

Biodegradable Polymer Applications

The ester linkages in polyesters derived from this compound are susceptible to hydrolysis, which is a key requirement for biodegradability. mdpi.com The rate of degradation can be influenced by several factors, including the chemical structure of the co-monomers, the crystallinity of the polymer, and the environmental conditions.

Poly(ester amides), which could potentially be synthesized using this compound in combination with amino acids or other amine-containing monomers, are a well-known class of biodegradable polymers. These polymers combine the hydrolyzable ester linkages with the more stable amide bonds, offering a balance of degradability and mechanical properties. Research into analogous systems suggests that polymers containing both ester and amide functionalities can be tailored for a range of biomedical applications, including tissue engineering scaffolds and drug delivery systems.

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, moving from high-throughput screening to intelligent, de novo design. nih.gov For derivatives of 2-(Pyrrolidin-1-yl)propane-1,3-diol, these computational methods offer a pathway to rapidly design and evaluate novel molecules with enhanced therapeutic properties.

De Novo Design and Lead Optimization: Generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can create novel chemical structures based on learned patterns from existing molecular libraries. nih.govmdpi.com These models can be trained on databases of known bioactive pyrrolidine (B122466) compounds to generate new derivatives of this compound with a high probability of desired activity. For instance, a generative active learning approach called LambdaZero has shown success in designing novel, synthesizable small-molecule inhibitors for specific enzymes. arxiv.org This methodology could be applied to design inhibitors by exploring modifications on the pyrrolidine ring or the propanediol (B1597323) side chain.

Predictive Modeling for Bioactivity and Druggability: ML algorithms, including support vector machines (SVM) and deep neural networks (DNNs), are proficient at predicting the biological activities and pharmacokinetic properties of compounds. mdpi.com By analyzing the structure-activity relationships (SAR) of existing pyrrolidine derivatives, these models can predict the potential of new analogs of this compound to interact with specific biological targets. nih.gov ML models can also evaluate "druggability" by predicting properties like solubility, permeability, and metabolic stability, thereby reducing the failure rate in later stages of drug development. nih.gov

| AI/ML Method | Application in Compound Design | Potential for this compound Derivatives |

| Generative Models (e.g., RNN, VAE) | De novo design of novel molecules with desired properties. nih.gov | Generation of new analogs with optimized binding affinity for specific targets like kinases or receptors. |

| Predictive Models (e.g., SVM, DNN) | Prediction of bioactivity, toxicity, and ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). mdpi.com | Screening virtual libraries of derivatives to prioritize candidates for synthesis and testing, predicting potential anticancer or antidiabetic activities. tandfonline.comnih.gov |

| Reinforcement Learning | Optimization of molecular structures by iteratively modifying a compound and receiving feedback (rewards) based on predicted properties. arxiv.org | Fine-tuning the scaffold to enhance target specificity and reduce off-target effects. |